molecular formula C16H16O5 B15209962 (E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 60404-04-8

(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B15209962
CAS No.: 60404-04-8
M. Wt: 288.29 g/mol
InChI Key: HXKMMQGDLZFOHZ-UKTHLTGXSA-N
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Description

(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring, a methoxybenzylidene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit lysine biosynthesis by targeting dihydrodipicolinate synthase, an enzyme involved in this pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.

Properties

CAS No.

60404-04-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

ethyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C16H16O5/c1-4-20-16(18)14-10(2)21-13(15(14)17)9-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3/b13-9+

InChI Key

HXKMMQGDLZFOHZ-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)C1=C(O/C(=C/C2=CC=C(C=C2)OC)/C1=O)C

Canonical SMILES

CCOC(=O)C1=C(OC(=CC2=CC=C(C=C2)OC)C1=O)C

Origin of Product

United States

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